molecular formula C28H28N2O4 B14858338 [(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1-phenyl-piperidin-4-YL)-acetic acid

[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1-phenyl-piperidin-4-YL)-acetic acid

Cat. No.: B14858338
M. Wt: 456.5 g/mol
InChI Key: VJDBKOALJBOWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1-phenyl-piperidin-4-YL)-acetic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1-phenyl-piperidin-4-YL)-acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of an amino acid with the fluorenylmethoxycarbonyl (Fmoc) group, followed by coupling with a piperidine derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of solid-phase synthesis techniques is also common, allowing for the rapid assembly of the desired compound on a resin support .

Chemical Reactions Analysis

Types of Reactions

[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1-phenyl-piperidin-4-YL)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1-phenyl-piperidin-4-YL)-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1-phenyl-piperidin-4-YL)-acetic acid involves its interaction with specific molecular targets. The Fmoc group can protect amino acids during peptide synthesis, preventing unwanted side reactions. The phenyl and piperidine groups can interact with biological receptors, influencing their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(9H-Fluoren-9-ylmethoxycarbonylamino)]-isobutyric acid
  • [(9H-Fluoren-9-ylmethoxycarbonylamino)]-methoxybutanoic acid
  • [(9H-Fluoren-9-ylmethoxycarbonylamino)]-quinolinylpropanoic acid

Uniqueness

[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1-phenyl-piperidin-4-YL)-acetic acid is unique due to its combination of the Fmoc group, phenyl group, and piperidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the piperidine ring can enhance the compound’s binding affinity to certain receptors, making it a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-phenylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C28H28N2O4/c31-27(32)26(19-14-16-30(17-15-19)20-8-2-1-3-9-20)29-28(33)34-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,19,25-26H,14-18H2,(H,29,33)(H,31,32)

InChI Key

VJDBKOALJBOWGO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5

Origin of Product

United States

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